![molecular formula C12H24N2 B13241309 N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine](/img/structure/B13241309.png)
N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine is a chemical compound with the molecular formula C12H24N2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine typically involves the reaction of cyclopentanone with piperidine and ethylamine under specific conditions. The process includes:
Cyclopentanone Reaction: Cyclopentanone is reacted with piperidine in the presence of a suitable catalyst to form an intermediate.
Ethylamine Addition: The intermediate is then reacted with ethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A basic structure similar to N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine but without the ethyl and cyclopentane groups.
Cyclopentanamine: Contains the cyclopentane ring but lacks the piperidine moiety.
N-ethylpiperidine: Similar structure but without the cyclopentane ring.
Uniqueness
This compound is unique due to its combined structure of piperidine and cyclopentane rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H24N2 |
|---|---|
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
N-(2-piperidin-1-ylethyl)cyclopentanamine |
InChI |
InChI=1S/C12H24N2/c1-4-9-14(10-5-1)11-8-13-12-6-2-3-7-12/h12-13H,1-11H2 |
Clé InChI |
BPHNPXBUMZUJLG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCNC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13241227.png)
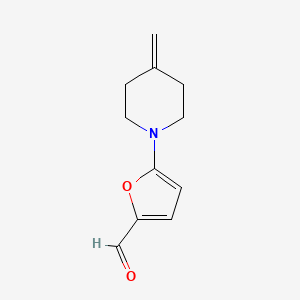
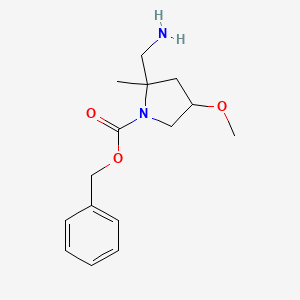
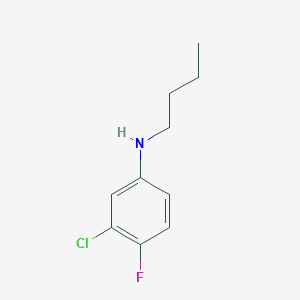

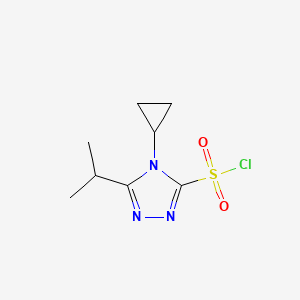
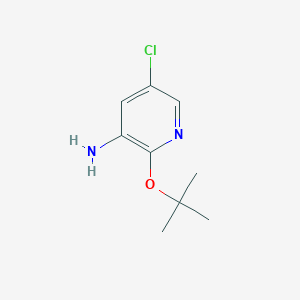
![N-[(2-aminocyclopentyl)methyl]methanesulfonamide](/img/structure/B13241275.png)
![5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13241289.png)
![2-[2-(Bromodifluoromethyl)-7-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13241292.png)
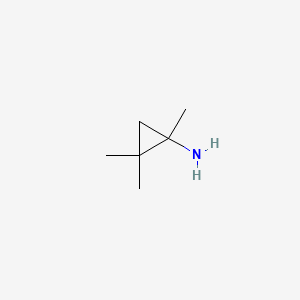
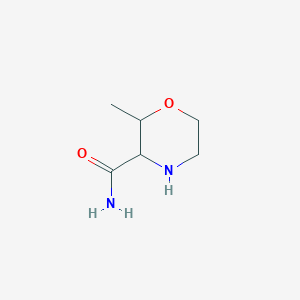
![3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B13241305.png)

